molecular formula C15H14N2O4 B12113342 5,7-diMethoxy-4-(pyrazin-2-yl)chroMan-2-one

5,7-diMethoxy-4-(pyrazin-2-yl)chroMan-2-one

Cat. No.: B12113342
M. Wt: 286.28 g/mol
InChI Key: HCUNOEBEHRYXIW-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one is a synthetic organic compound with the molecular formula C15H14N2O4. It belongs to the class of chromanones, which are known for their diverse biological activities. This compound features a chromanone core substituted with methoxy groups at positions 5 and 7, and a pyrazinyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-4-(pyrazin-2-yl)chroman-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dimethoxy-2-hydroxyacetophenone and pyrazine-2-carboxylic acid.

    Condensation Reaction: The key step involves a condensation reaction between 5,7-dimethoxy-2-hydroxyacetophenone and pyrazine-2-carboxylic acid in the presence of a suitable condensing agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Cyclization: The intermediate formed undergoes cyclization to yield the chromanone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: Industrial purification methods may include crystallization, distillation, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromanone ring can be reduced to form chromanol derivatives.

    Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of substituted pyrazinyl derivatives.

Scientific Research Applications

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-(pyrazin-2-yl)chroman-2-one involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-2H-chromen-2-one: Lacks the pyrazinyl group, making it less versatile in certain reactions.

    5,7-Dihydroxy-4-(pyrazin-2-yl)chroman-2-one: Hydroxy groups instead of methoxy, leading to different reactivity and biological activity.

Uniqueness

5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5,7-dimethoxy-4-pyrazin-2-yl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H14N2O4/c1-19-9-5-12(20-2)15-10(11-8-16-3-4-17-11)7-14(18)21-13(15)6-9/h3-6,8,10H,7H2,1-2H3

InChI Key

HCUNOEBEHRYXIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CC(=O)O2)C3=NC=CN=C3)C(=C1)OC

Origin of Product

United States

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